

# Physicochemical Properties of Rutin Hydrate: A Technical Guide

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## Compound of Interest

Compound Name: *Rutin hydrate*

Cat. No.: *B10799789*

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## Introduction

Rutin (3,3',4',5,7-pentahydroxyflavone-3-rhamnoglucoside), a flavonoid glycoside found abundantly in plants such as buckwheat, citrus fruits, and asparagus, is a subject of extensive research due to its wide array of pharmacological activities.[1] Marketed typically as a hydrate powder, its efficacy in pharmaceutical and nutraceutical applications is intrinsically linked to its physicochemical properties. These characteristics, including solubility, melting point, and crystalline structure, govern its bioavailability, stability, and formulation development.

This technical guide provides an in-depth overview of the core physicochemical properties of **Rutin hydrate** powder. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of analytical workflows to support further research and application.

## General Physicochemical Properties

**Rutin hydrate** is a yellow to greenish-yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a foundational understanding of the compound.

Property	Value	Reference
Synonyms	Quercetin-3-rutinoside hydrate, Vitamin P, Rutoside, Sophorin	[1]
Appearance	Yellow to greenish-yellow fine crystalline powder	
Molecular Formula	$C_{27}H_{30}O_{16} \cdot 3H_2O$ (as trihydrate)	
Molecular Weight	664.56 g/mol (as trihydrate)	
Melting Point	~195 °C (with decomposition)	
pKa (Predicted)	7.1	

## Solubility Profile

The solubility of **Rutin hydrate** is a critical parameter influencing its absorption and bioavailability. It exhibits poor solubility in aqueous solutions at neutral pH and non-polar organic solvents, but its solubility increases in alkaline solutions and specific organic solvents.

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	~25 mg/mL	
Dimethyl Formamide (DMF)	~30 mg/mL	
Methanol	~143 mg/mL (1 g in 7 mL)	
Boiling Ethanol	~43.5 mg/mL (1 g in 23 mL)	
Cold Ethanol	~3.45 mg/mL (1 g in 290 mL)	
Boiling Water	~5 mg/mL (1 g in 200 mL)	
Cold Water	~0.125 mg/mL (1 g in 8000 mL)	
Chloroform, Benzene, Ether	Insoluble	

# Spectroscopic and Structural Characterization

## UV-Visible Spectroscopy

In solution, **Rutin hydrate** exhibits distinct absorption maxima ( $\lambda_{\max}$ ) in the ultraviolet-visible spectrum, which are characteristic of its flavonol structure. These peaks are essential for its quantitative analysis.

Solvent	$\lambda_{\max}$ (nm)	Reference
Methanol	257, 359	
Methanol	204, 256, 355	
Methanol : Water (9:1 v/v)	260, 360	

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Rutin hydrate** is characterized by absorption bands corresponding to its various functional groups. Key vibrational bands include:

- $\sim 3400\text{ cm}^{-1}$  (broad): O-H stretching from the multiple hydroxyl groups and water of hydration.
- $\sim 1670\text{ cm}^{-1}$  (strong): C=O stretching of the  $\gamma$ -pyrone ring.
- $\sim 1620\text{-}1470\text{ cm}^{-1}$ : C=C stretching vibrations within the aromatic rings.
- $\sim 1032\text{ cm}^{-1}$  (strong): C-O stretching, characteristic of phenolic compounds.

## Powder X-ray Diffraction (PXRD)

PXRD analysis confirms the crystalline nature of **Rutin hydrate** powder. The diffractogram displays a series of sharp, well-defined peaks, indicating a highly ordered molecular arrangement within the crystal lattice. The absence of a broad halo signifies a lack of significant amorphous content. The crystalline state is a key factor influencing the powder's handling, stability, and dissolution properties.

## Experimental Protocols

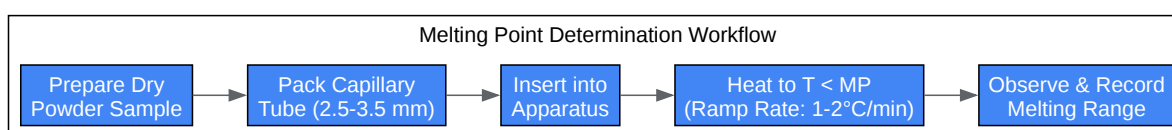
Detailed methodologies are crucial for the accurate and reproducible characterization of **Rutin hydrate** powder.

## Melting Point Determination (Capillary Method)

This protocol follows the standard pharmacopeial capillary method for determining the melting range of a solid.

Methodology:

- **Sample Preparation:** Ensure the **Rutin hydrate** powder is completely dry by placing it in a desiccator over silica gel for 24 hours.
- **Capillary Loading:** Finely powder the sample. Invert an open-ended capillary tube and press it into the powder until a column of 2.5-3.5 mm is formed. Tap the sealed end of the tube on a hard surface to tightly pack the powder.
- **Instrumentation:** Place the loaded capillary into the heating block of a melting point apparatus.
- **Heating Program:** Set the apparatus to heat rapidly to a temperature approximately 5-10°C below the expected melting point (195°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- **Observation and Recording:** Record the temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.



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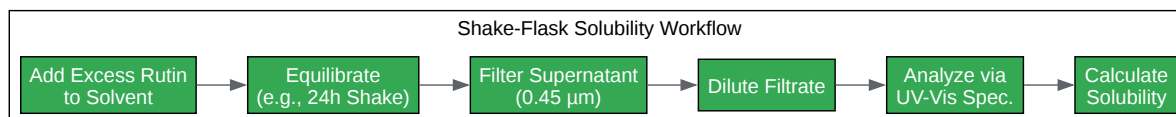
Caption: Workflow for Melting Point Determination.

## Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of **Rutin hydrate** in a given solvent.

Methodology:

- **Sample Preparation:** Add an excess amount of **Rutin hydrate** powder to a known volume of the selected solvent (e.g., methanol, water) in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** Allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.
- **Quantification:** Dilute the clear filtrate with the same solvent to a concentration within the linear range of a pre-established calibration curve.
- **Analysis:** Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at Rutin's  $\lambda_{\text{max}}$  (e.g., 257 nm in methanol).
- **Calculation:** Calculate the concentration in the filtrate using the calibration curve and account for the dilution factor to determine the solubility in mg/mL or M.



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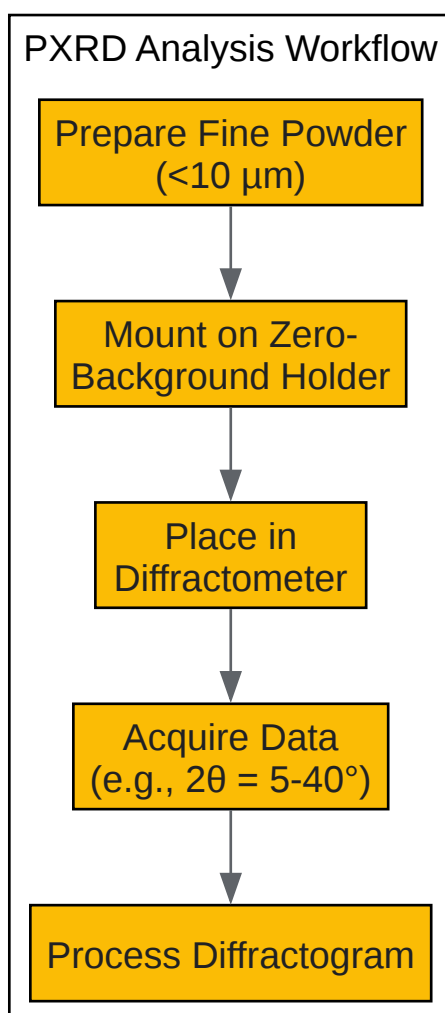
Caption: Workflow for Solubility Determination.

## Powder X-ray Diffraction (PXRD) Analysis

This protocol outlines the standard procedure for obtaining a PXRD pattern for a powder sample.

Methodology:

- **Sample Preparation:** If necessary, gently grind the **Rutin hydrate** powder using an agate mortar and pestle to ensure a fine, uniform particle size ( $<10\ \mu\text{m}$ ) and to minimize preferred orientation.
- **Mounting:** Carefully load the powder onto a zero-background sample holder (e.g., single-crystal silicon). Use a flat edge, like a glass slide, to gently press the powder and create a smooth, flat surface that is flush with the holder.
- **Instrumentation:** Place the sample holder into the goniometer of the powder X-ray diffractometer.
- **Data Acquisition:** Set the instrument parameters. Typical settings include:
  - Radiation: Cu K $\alpha$  ( $\lambda = 1.54\ \text{\AA}$ )
  - Voltage and Current: e.g., 40 kV and 40 mA
  - Scan Range ( $2\theta$ ):  $5^\circ$  to  $40^\circ$
  - Scan Speed/Step Size: e.g.,  $1^\circ/\text{min}$  with a step size of  $0.02^\circ$
- **Analysis:** Initiate the scan. The resulting diffractogram (a plot of intensity vs.  $2\theta$ ) reveals the positions and intensities of the diffraction peaks, which are characteristic of the crystalline structure.

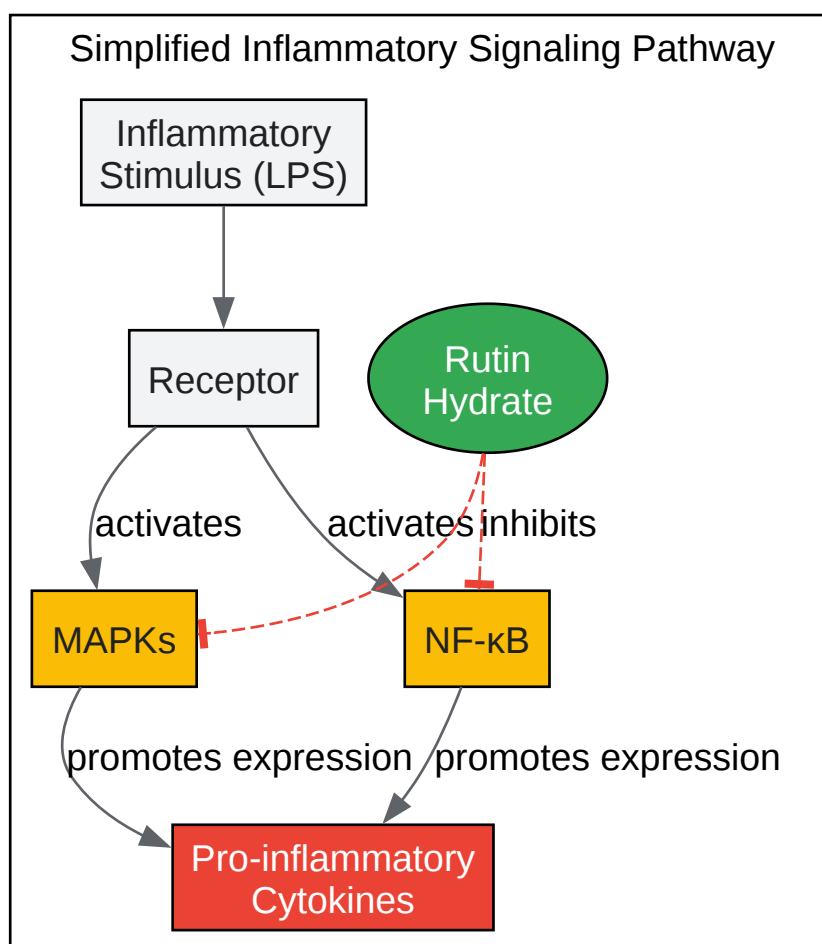


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Caption: Workflow for PXRD Analysis.

## Biological Context: Signaling Pathway Modulation

The physicochemical properties of Rutin directly impact its ability to interact with biological systems. For instance, its molecular structure allows it to modulate key cellular signaling pathways involved in inflammation. Rutin has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF- $\kappa$ B), two central pathways that regulate the expression of pro-inflammatory cytokines.



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Caption: Rutin's Inhibition of MAPK/NF-κB Pathways.

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## References

- 1. [Rutin Hydrate - LKT Labs \[lktlabs.com\]](#)
- 2. [chemimpex.com \[chemimpex.com\]](#)

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